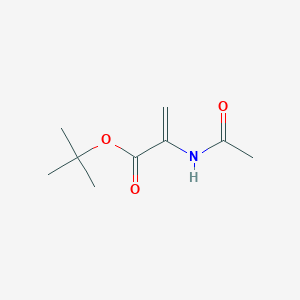
tert-Butyl 2-acetamidoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetamidoprop-2-enoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetamido group, and a prop-2-enoate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamidoprop-2-enoate typically involves the esterification of 2-acetamidoprop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{2-acetamidoprop-2-enoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-acetamidoprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation can yield carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-acetamidoprop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetamidoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then interact with biological pathways to exert their effects.
Comparison with Similar Compounds
tert-Butyl acetate: An ester with a similar tert-butyl group but different functional groups.
2-Acetamidoprop-2-enoic acid: The parent acid of tert-Butyl 2-acetamidoprop-2-enoate.
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
Uniqueness: this compound is unique due to the combination of its ester and amide functional groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
57001-46-4 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl 2-acetamidoprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-6(10-7(2)11)8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,11) |
InChI Key |
BQKIGJVQAAOYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


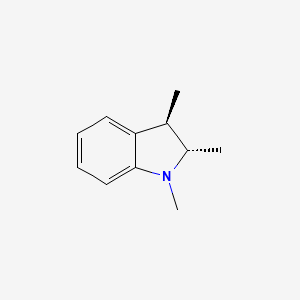
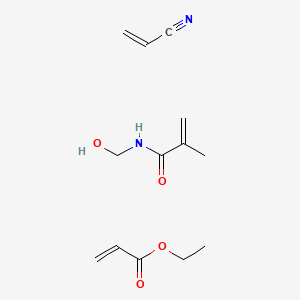
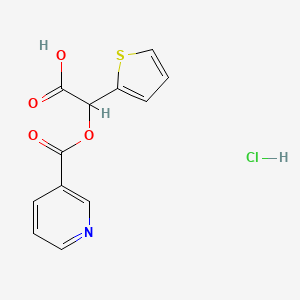

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
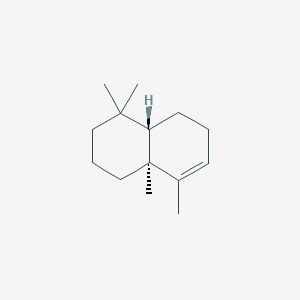
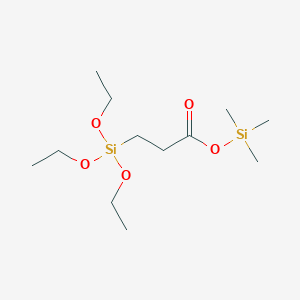
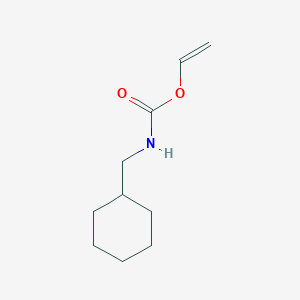
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
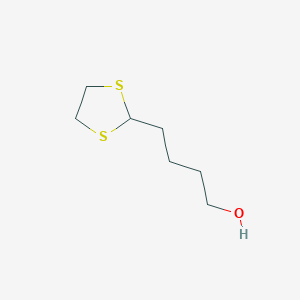
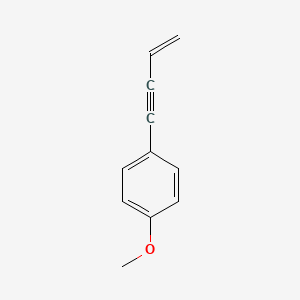
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
